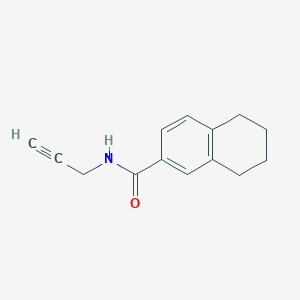
N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene core with a carboxamide group and a propynyl substituent, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones irrespective of the substituent nature at the triple bond . The reaction conditions often include the use of organic solvents and gaseous HCl for processing the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: Reactions with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are used in the absence of an external photosensitizer.
Substitution: Phenyl isothiocyanate and carbon disulfide in the presence of KOH.
Major Products
Oxidation: Formamides are produced in good yields under mild conditions.
Substitution: Benzimidazole-2-thiones are formed.
Aplicaciones Científicas De Investigación
N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiulcer and anticancer properties.
Medicine: Potential use as an immunomodulator and in the treatment of rheumatoid arthritis.
Industry: Applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its role as a photosensitizer in oxidative reactions. The compound generates singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: Used in similar cyclocondensation reactions.
Propargylamines: Known for their cytotoxic activity and applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
N-prop-2-ynyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C14H15NO/c1-2-9-15-14(16)13-8-7-11-5-3-4-6-12(11)10-13/h1,7-8,10H,3-6,9H2,(H,15,16) |
Clave InChI |
RBHOEVNAFMDYDC-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)C1=CC2=C(CCCC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


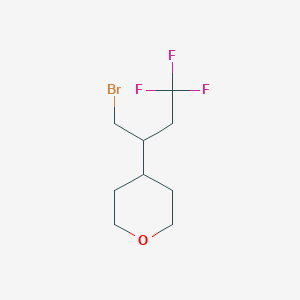
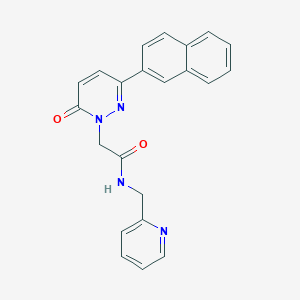
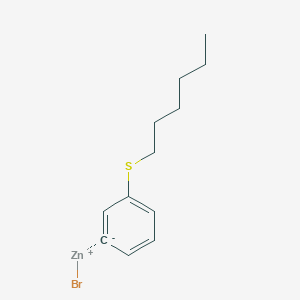
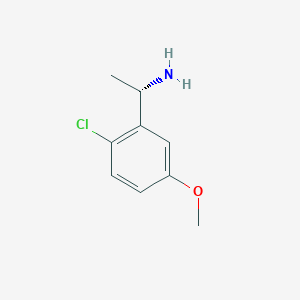
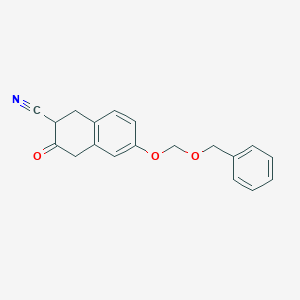
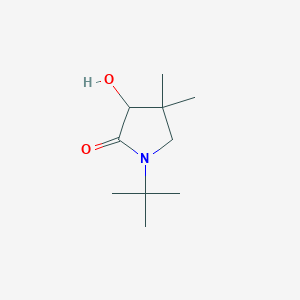
![[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)
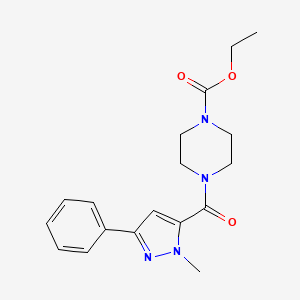


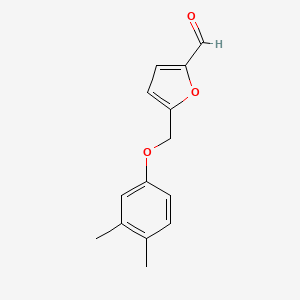
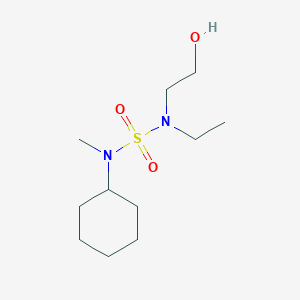
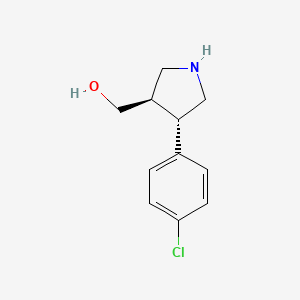
![3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14887533.png)
